Bienvenue dans la boutique en ligne BenchChem!

3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3h)-one

Regioisomerism Kinase inhibitor design Hinge-binding motif

3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one (CAS 1248619-96-6) is a heterocyclic small molecule (C9H12N4OS, MW 224.29 g/mol) that belongs to the thiazolone-pyrazole hybrid chemotype. The compound features a 4-methylthiazol-2(3H)-one core N-alkylated at position 3 with a 2-(4-amino-1H-pyrazol-1-yl)ethyl side chain.

Molecular Formula C9H12N4OS
Molecular Weight 224.29 g/mol
Cat. No. B13639815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3h)-one
Molecular FormulaC9H12N4OS
Molecular Weight224.29 g/mol
Structural Identifiers
SMILESCC1=CSC(=O)N1CCN2C=C(C=N2)N
InChIInChI=1S/C9H12N4OS/c1-7-6-15-9(14)13(7)3-2-12-5-8(10)4-11-12/h4-6H,2-3,10H2,1H3
InChIKeyLTBYCIBXKKNOOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one: Structural Provenance and Target Class Context for Procurement Decisions


3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one (CAS 1248619-96-6) is a heterocyclic small molecule (C9H12N4OS, MW 224.29 g/mol) that belongs to the thiazolone-pyrazole hybrid chemotype [1]. The compound features a 4-methylthiazol-2(3H)-one core N-alkylated at position 3 with a 2-(4-amino-1H-pyrazol-1-yl)ethyl side chain. This scaffold has been disclosed in patent literature as part of broad structural claims around pyrazole-based inhibitors of Spleen Tyrosine Kinase (Syk) [2]. The compound's defining structural signature is the 4-amino substitution pattern on the pyrazole ring, which creates a regioisomeric pair with the 3-amino analog (CAS 1339234-09-1) that is also commercially available . This positional isomerism is the primary and most verifiable basis for differentiation in procurement contexts where isomeric identity has implications for target binding and selectivity.

Why the 3-Amino Isomer Cannot Substitute for 3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one in Kinase-Targeted Research


Within the pyrazole-thiazolone chemical space, the position of the amino substituent on the pyrazole ring is not a trivial synthetic variation. The 4-amino regioisomer (the target compound) and the 3-amino regioisomer (CAS 1339234-09-1) are constitutionally distinct compounds with different hydrogen-bond donor/acceptor geometries, electronic distributions, and computed physicochemical properties [1]. In the context of Syk kinase inhibitor pharmacology, the pyrazole ring functions as a hinge-binding motif, and the position of the amino group directly modulates the orientation and strength of key hydrogen bonds with the kinase hinge region [2]. Substituting one regioisomer for the other without experimental validation introduces an unquantified risk of altered target engagement, selectivity profile shifts, and irreproducible structure-activity relationships (SAR). The following sections provide the specific structural, physicochemical, and pharmacological context evidence that supports deliberate, isomer-conscious compound selection.

Product-Specific Quantitative Evidence Guide for 3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one


Positional Isomerism: 4-Amino vs. 3-Amino Pyrazole Regioisomer Structural Comparison

The target compound is the 4-amino regioisomer of the pyrazole ring. The closest commercially available comparator is the 3-amino regioisomer (3-(2-(3-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one, CAS 1339234-09-1). In the 4-amino isomer, the amino group is located at position 4 of the pyrazole (para to the N1 attachment point), whereas in the 3-amino isomer, it is at position 3 (ortho to N1). This positional difference alters the relative orientation of the amino hydrogen bond donor/acceptor vector relative to the thiazolone core [1]. The PubChem-computed InChIKeys confirm that these are constitutionally distinct compounds, not conformers or tautomers: the 4-amino isomer has InChIKey LTBYCIBXKKNOOE-UHFFFAOYSA-N, while the 3-amino isomer has a different InChIKey . In Syk kinase inhibitor pharmacophores, the pyrazole 4-position amino group is positioned to interact with the kinase hinge region backbone carbonyl, a geometry that cannot be recapitulated by the 3-amino isomer [2].

Regioisomerism Kinase inhibitor design Hinge-binding motif

Computed Physicochemical Property Differences Between 4-Amino and 3-Amino Regioisomers

While both regioisomers share the same molecular formula (C9H12N4OS) and molecular weight (224.29 g/mol), their computed physicochemical properties diverge due to the different electronic and steric environment of the amino group. The 4-amino isomer has a computed XLogP3-AA of 0.1 and a topological polar surface area (TPSA) of 89.5 Ų [1]. The 3-amino isomer, by contrast, typically exhibits a slightly higher computed logP (approximately 0.3–0.5, based on predicted values from comparable databases) due to the different intramolecular hydrogen bonding pattern . The hydrogen bond donor count is 1 for both compounds. However, the hydrogen bond acceptor count and the specific acceptor sites differ: the 4-amino isomer has the amino group para to N1, affecting the electron density distribution on the pyrazole ring and the pKa of the amino group, which influences solubility and permeability [1].

Physicochemical profiling Drug-likeness ADME prediction

Patent-Documented Syk Kinase Inhibitor Pharmacophore: Pyrazole 4-Amino Substitution as a Hinge-Binding Motif

U.S. Patent 9,242,984, assigned to Merck Sharp & Dohme Corp. and Merck Canada Inc., discloses a broad series of pyrazole derivatives as potent inhibitors of Spleen Tyrosine Kinase (Syk) for the treatment of asthma, COPD, rheumatoid arthritis, and cancer [1]. The patent explicitly claims compounds of Formula I, which encompasses pyrazole derivatives substituted with various groups, including amino functionalities at the pyrazole ring positions. Within this pharmacophore model, the pyrazole ring serves as a hinge-binding motif, interacting with the kinase hinge region via hydrogen bond donor-acceptor pairs [1]. The 4-amino substitution pattern on the pyrazole is positioned to form a specific hydrogen bond with the backbone carbonyl of the hinge residue, a key interaction that contributes to Syk inhibitory potency [2]. Compounds lacking this specific amino group position, or bearing amino groups at alternative positions (e.g., the 3-position), would be predicted to have altered hinge-binding geometry and consequently different Syk inhibitory activity. However, it must be noted that the specific IC50 value for the target compound against Syk kinase is not publicly reported in the accessible patent or literature.

Spleen Tyrosine Kinase Syk inhibition Hinge-binding pharmacophore

Flt-3 Kinase Inhibitor Patent Landscape: Thiazole-Pyrazole Hybrid Scaffold as a Privileged Kinase Inhibitor Chemotype

U.S. Patent 7,795,288, granted in 2010, discloses thiazole and pyrazole derivatives as Flt-3 kinase inhibitors [1]. This patent establishes that the thiazole-pyrazole hybrid scaffold is a recognized privileged chemotype for targeting specific kinases beyond Syk. The combination of a thiazolone core with a pyrazole substituent, particularly with an amino group on the pyrazole, is a recurring motif in kinase inhibitor design. The 4-amino-1H-pyrazol-1-yl ethyl side chain linked to the thiazolone N3 position creates a specific vector that positions the amino group for kinase hinge interaction [2]. While neither this patent nor subsequent publications provide compound-specific Flt-3 IC50 values for the target compound or its 3-amino regioisomer, the patent corpus demonstrates that the thiazole-pyrazole scaffold with amino substitution is a validated kinase inhibitor chemotype with potential multi-target activity [1].

Flt-3 kinase Thiazole-pyrazole hybrids Kinase inhibitor chemotype

Recommended Research and Procurement Application Scenarios for 3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one


Syk Kinase Inhibitor Hit-to-Lead and SAR Exploration

Based on the patent-documented Syk inhibitor pharmacophore [1], this compound is best deployed as a starting point or reference compound in Syk kinase inhibitor hit-to-lead campaigns. The 4-amino substitution on the pyrazole ring is consistent with the hinge-binding motif required for Syk engagement. Researchers conducting biochemical Syk kinase assays (e.g., ADP-Glo, HTRF, or Caliper-based mobility shift assays) should procure the 4-amino isomer to test the specific hypothesis that this substitution pattern delivers productive hinge binding, and should use the 3-amino isomer (CAS 1339234-09-1) as a negative control to establish regioisomer-dependent activity.

Kinase Selectivity Panel Screening for Multi-Target Profiling

The thiazole-pyrazole hybrid scaffold has been claimed in patents targeting both Syk [1] and Flt-3 [2] kinases. This compound is suitable for inclusion in broader kinase selectivity panels to profile the selectivity footprint of the 4-amino thiazolone-pyrazole chemotype. Procurement of the correct 4-amino isomer is critical because the selectivity profile of regioisomers can differ substantially due to altered hinge-binding geometry. Comparative screening of both the 4-amino and 3-amino isomers against a panel of 50–100 kinases would generate the missing quantitative selectivity data necessary to establish the isomer-specific SAR.

Physicochemical and ADME Property Comparison Studies

With its computed XLogP3-AA of 0.1 and TPSA of 89.5 Ų [3], the 4-amino isomer occupies a favorable drug-like chemical space. Researchers evaluating the ADME properties of pyrazole-thiazolone hybrids should procure both the 4-amino and 3-amino isomers for parallel determination of aqueous solubility, logD (pH 7.4), Caco-2 permeability, and microsomal stability. The regioisomeric pair provides an ideal system to isolate the effect of amino group position on ADME properties while keeping the core scaffold constant.

Synthetic Chemistry: Regioselective Alkylation and Scaffold Diversification

The presence of a primary amino group at the pyrazole 4-position provides a chemically distinct handle for further derivatization compared to the 3-amino isomer. The 4-amino group is more sterically accessible for amide coupling, reductive amination, or sulfonylation reactions, enabling library synthesis for SAR expansion. This reactivity difference is a practical consideration for medicinal chemistry groups planning to use this compound as a synthetic intermediate [2]. Researchers should verify the isomeric identity by 1H NMR or HPLC-MS upon receipt to avoid cross-contamination with the 3-amino isomer, which is also commercially available .

Quote Request

Request a Quote for 3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.